molecular formula C17H16N2O2S B14608225 Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- CAS No. 58826-10-1

Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-

Cat. No.: B14608225
CAS No.: 58826-10-1
M. Wt: 312.4 g/mol
InChI Key: FWDQKCJVMOAACY-UHFFFAOYSA-N
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Description

Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects . The exact mechanism depends on the specific biological activity being studied.

Properties

CAS No.

58826-10-1

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C17H16N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,18,19)(H,20,21)

InChI Key

FWDQKCJVMOAACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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